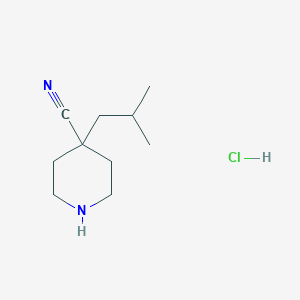

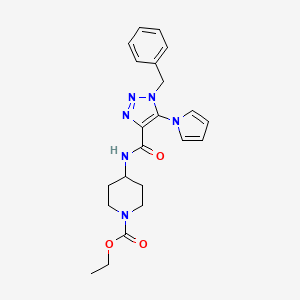

![molecular formula C15H16N2O5S B2732327 N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 305374-52-1](/img/structure/B2732327.png)

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as BHOB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BHOB is a sulfonamide derivative of indole, and its unique chemical structure has led to its investigation as a potential therapeutic agent, as well as a tool for studying various biological processes.

Applications De Recherche Scientifique

Protein Binding Studies

One application involves using fluorescent probes, such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, for studying the binding of compounds to proteins like bovine serum albumin. This approach allows for the sensitive and rapid determination of binding characteristics, which is crucial for understanding drug-protein interactions and the development of pharmaceutical compounds (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Drug Design and Synthesis

Sulfonamides, including those related to N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, are explored for constructing privileged scaffolds like dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides. These scaffolds are significant in drug design, providing a new chemical space for the development of therapeutic agents (A. Sapegin, V. Panova, E. Reutskaya, A. V. Smirnov, M. Krasavin, 2016).

Antioxidant Activity

Research on sulfone/sulfonamide-linked bis compounds, including bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), reveals their potential as antioxidant agents. This insight is crucial for the development of new antioxidants, which can mitigate oxidative stress and related diseases (A. Padmaja, Devanaboina Pedamalakondaiah, G. Sravya, G. M. Reddy, Malaka Venkateshwarulu Jyothi Kumar, 2014).

Membrane Technology

The creation of highly hydrophilic and fouling-resistant membranes through the cross-linking of sulfonated polyethersulfone with polyethylene glycol demonstrates the material science application of sulfonamides. These membranes show improved water permeability and antifouling properties, important for water treatment and purification processes (B. Tripathi, N. Dubey, M. Stamm, 2014).

Antimicrobial and Antiproliferative Agents

Sulfonamides, structurally related to this compound, have been shown to possess cytotoxic activity against various cancer cell lines, highlighting their potential in developing new chemotherapeutic agents. Their ability to inhibit specific enzymes like carbonic anhydrase IX is leveraged in targeting tumor-associated isozymes, offering a pathway for the treatment of cancers (S. Morsy, A. Badawi, Alessandro Cecchi, A. Scozzafava, C. Supuran, 2009).

Propriétés

IUPAC Name |

N,N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c18-8-6-17(7-9-19)23(21,22)13-5-4-12-14-10(13)2-1-3-11(14)15(20)16-12/h1-5,18-19H,6-9H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKNZBYYTZFNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)N(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

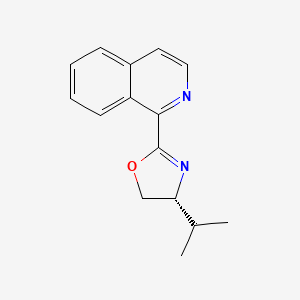

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)

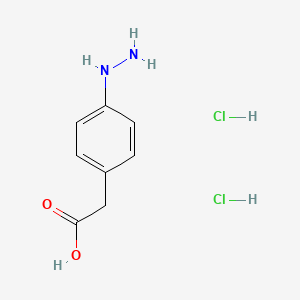

![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

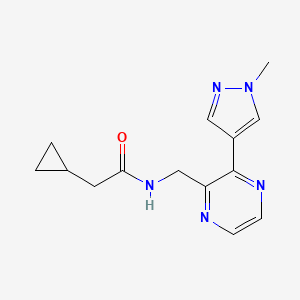

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2732256.png)

![N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2732257.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2732260.png)

![1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2732265.png)